5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole
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Overview
Description
5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with methyl and pyridinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of Pyridinyl Groups: The pyridinyl groups can be attached through nucleophilic substitution reactions, where pyridine derivatives react with the benzimidazole core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzimidazole derivatives.
Scientific Research Applications
5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridinyl)-1H-benzimidazole: Lacks the methyl and additional pyridinyl groups, resulting in different chemical properties.
5-Methyl-1H-benzimidazole: Contains a methyl group but lacks the pyridinyl substituents.
2-(2-Pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-imidazole: Similar structure but with an imidazole core instead of benzimidazole.
Uniqueness
5-Methyl-2-(2-pyridinyl)-1-(2-(2-pyridinyl)ethyl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
80477-76-5 |
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Molecular Formula |
C20H18N4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-yl-1-(2-pyridin-2-ylethyl)benzimidazole |
InChI |
InChI=1S/C20H18N4/c1-15-8-9-19-18(14-15)23-20(17-7-3-5-12-22-17)24(19)13-10-16-6-2-4-11-21-16/h2-9,11-12,14H,10,13H2,1H3 |
InChI Key |
UDDHXFLTHLASTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
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